molecular formula C9H20N2 B3043033 4-Piperidin-4-ylbutan-1-amine CAS No. 71745-15-8

4-Piperidin-4-ylbutan-1-amine

Cat. No. B3043033
CAS RN: 71745-15-8
M. Wt: 156.27 g/mol
InChI Key: DZEGKYXXXRHDOP-UHFFFAOYSA-N
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Description

4-Piperidin-4-ylbutan-1-amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It is also known by other names such as 4-Aminobutylpiperidine .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a four-carbon chain with an amine group at the end .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, piperidine derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.27 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Piperidin-4-ones

An efficient synthesis of piperidin-4-ones from secondary amines, including 4-Piperidin-4-ylbutan-1-amine, has been developed. This process involves a key gold catalysis and is selective toward less-substituted alkyl groups. It has shown moderate to excellent diastereoselectivities and is useful in alkaloid synthesis (Cui, Peng, & Zhang, 2009).

High-Yielding Synthesis of Lactams

A method for synthesizing 1-piperidin-4-yl-substituted butyro- and valerolactams has been reported. Using sodium triacetoxyborohydride, this process offers an efficient and scalable alternative for synthesizing these crucial pharmaceutical building blocks (Mapes & Mani, 2007).

Enantioselective Cycloaddition

A method for achieving enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines and acyclic enones or ynones has been developed. This method leads to sulfamate-fused 2,6-disubstituted piperidin-4-ones, useful in medicinal chemistry (Liu et al., 2013).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been studied, aiding in understanding its molecular interactions. Such studies have applications in material science and drug design (Kumar et al., 2020).

Antimicrobial Activity

Some derivatives of this compound have shown significant potent antimicrobial activities, offering potential applications in agricultural and pharmaceutical sectors (Vinaya et al., 2009).

Piperidines Synthesis

A novel, efficient route to synthesize N-(piperidin-4-yl)-1,3-dihydroindol-2-one, a pharmaceutical key intermediate, has been described. This method involves a high-yielding intramolecular palladium-catalyzed amination (Hoogenband et al., 2004).

Corrosion Inhibition

4-Amino-1-propyl-piperidine, a similar compound, has been studied for its corrosion inhibition properties, particularly in CO2 capture systems. This research demonstrates the potential of cyclic amines like this compound in industrial applications (Li et al., 2020).

Future Directions

Piperidine derivatives, including 4-Piperidin-4-ylbutan-1-amine, have significant potential in the field of drug discovery. They are present in more than twenty classes of pharmaceuticals and continue to be a focus of research .

Mechanism of Action

Target of Action

A structurally similar compound, 4-piperidin-4-ylbutanal, is known to interact withTrypsin-1 and Tryptase beta-2 . These proteins play crucial roles in various biological processes, including digestion and immune response.

Mode of Action

Based on its structural similarity to 4-piperidin-4-ylbutanal, it might interact with its targets in a similar manner . The compound could potentially bind to its targets, leading to changes in their activity. This interaction could then trigger a cascade of biochemical reactions, resulting in the observed pharmacological effects.

Biochemical Pathways

Compounds with a piperidine nucleus are known to influence a wide range of biological activities . They are utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities . Depending on the specific targets and pathways affected, the compound could potentially influence cell proliferation, immune response, pain sensation, inflammation, and neurological processes.

properties

IUPAC Name

4-piperidin-4-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEGKYXXXRHDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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